molecular formula C17H34N4O10 B1201364 Ribostamycin CAS No. 25546-65-0

Ribostamycin

カタログ番号 B1201364
CAS番号: 25546-65-0
分子量: 454.5 g/mol
InChIキー: NSKGQURZWSPSBC-VVPCINPTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ribostamycin is an aminoglycoside-aminocyclitol antibiotic isolated from a streptomycete, Streptomyces ribosidificus . It is made up of 3 ring subunits: 2-deoxystreptamine (DOS), neosamine C, and ribose . It is a broad-spectrum antibiotic with important use against human immunodeficiency virus .


Synthesis Analysis

The biosynthesis of ribostamycin begins with the sugar, D-glucose, which is phosphorylated at the 6 position to form glucose-6-phosphate . The enzyme rbmA catalyzes the formation of 2-deoxy-scyllo-inosose, which is then transaminated by enzyme rmbB to DOS . DOS is then glycosylated by the glycosyltransferase rmbD with uridine diphosphate N-acetylglucosamine (UDP-Glc-NAc) to form 2’-N-acetylparomamine . The deacetylase, racJ, removes the acetyl group and forms paromamine . Paromamine is oxidized by enzyme rbmG and then enzyme rmbH transaminates to produce neamine . Neamine is then ribosylated to form ribostamycin .


Molecular Structure Analysis

Ribostamycin has a molecular weight of 454.4727 g/mol and a chemical formula of C17H34N4O10 . Its structure is complex, consisting of multiple ring structures .


Physical And Chemical Properties Analysis

Ribostamycin has a chemical formula of C17H34N4O10 and a molar mass of 454.477 g/mol . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Antibacterial Activity Against Pathogenic Bacteria

Ribostamycin has been studied for its effectiveness against a range of pathogenic bacteria. Research has shown that it has a broad spectrum of activity and can be used alone or in combination with other agents like Ethylenediaminetetraacetic Acid (EDTA) to enhance its antibacterial properties . The minimum inhibitory concentration (MIC) of ribostamycin against certain strains of Escherichia coli and Haemophilus influenzae has been found to be quite low, indicating its strong antibacterial potential .

Enhancement of Antibiotic Classification

The combination of ribostamycin with EDTA has demonstrated an 8-fold improvement in its MIC value, suggesting a promising approach to enhance the clinical potential of ribostamycin. This could lead to its reclassification from a special level to a non-restricted level antibiotic, making it more accessible for clinical studies .

Characterization and Manipulation of Biosynthetic Pathways

Ribostamycin is part of the 2-deoxystreptamine-containing aminoglycosides class. Recent advances have been made in understanding the biosynthetic pathways and enzymes involved in the production of these antibiotics. This knowledge is crucial for the development of more robust antibiotic agents and for the production of clinically important semi-synthetic antibiotics through direct fermentation .

Development of Novel Aminoglycosides

The detailed characterization of ribostamycin’s biosynthetic enzymes has opened up possibilities for chemo-enzymatic and metabolic engineering approaches. These methods can be used to produce natural, semi-synthetic, and novel aminoglycosides with altered biological activities, potentially leading to the creation of new classes of antibiotics .

Analytical Characterization of Impurities

The characterization of ribostamycin and its impurities is essential due to the complex composition and potential toxic impurities present. A robust and cost-effective method has been developed for the simultaneous detection and analysis of ribostamycin and its impurities, which is vital for ensuring the safety and efficacy of this antibiotic .

Safety And Hazards

Ribostamycin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility or the unborn child, and it is harmful in contact with skin or if inhaled . Special instructions should be obtained before use, and it should be handled only with appropriate personal protective equipment .

特性

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKGQURZWSPSBC-VVPCINPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048541
Record name Ribostamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Aminoglycosides work by binding to the bacterial 30S ribosomal subunit (some work by binding to the 50S subunit), inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site and also causing misreading of mRNA, leaving the bacterium unable to synthesize proteins vital to its growth. However, their exact mechanism of action is not fully known.
Record name Ribostamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ribostamycin

CAS RN

25546-65-0
Record name Ribostamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25546-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribostamycin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025546650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribostamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ribostamycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ribostamycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOSTAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5JOU7T53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribostamycin
Reactant of Route 2
Ribostamycin
Reactant of Route 3
Ribostamycin
Reactant of Route 4
Ribostamycin
Reactant of Route 5
Ribostamycin
Reactant of Route 6
Ribostamycin

Q & A

ANone: Ribostamycin primarily targets the A-site of the bacterial ribosome, specifically a region modeled by a RNA oligonucleotide from Escherichia coli 16S rRNA [].

ANone: Ribostamycin's interaction with the A-site induces misreading of the genetic code during translation, ultimately disrupting bacterial protein synthesis []. It also interferes with the translocation step of protein synthesis [].

ANone: Yes, ribostamycin has been shown to inhibit the chaperone activity of protein disulfide isomerase (PDI) in bovine liver [], although it does not affect PDI's isomerase activity [].

ANone: 13C-NMR spectroscopy has been used to characterize ribostamycin and its related compounds, providing insights into the correlation between chemical shifts and structural features [].

ANone: Ribostamycin itself is not an enzyme and does not possess catalytic properties. It acts by binding to its target, the bacterial ribosome, interfering with protein synthesis rather than catalyzing a chemical reaction.

ANone: Yes, all-atom molecular dynamics (MD) simulations and temperature replica-exchange MD simulations have been employed to understand the dynamic interactions between ribostamycin and the N1 riboswitch [].

ANone: The MD simulations revealed how ribostamycin influences the conformational dynamics of the N1 riboswitch and explained the differences in activity observed with similar aminoglycosides like paromomycin [].

ANone: Studies comparing different aminoglycosides, including ribostamycin, indicate that increasing the number of amino groups from four to six generally enhances their potency in inhibiting dopamine-stimulated cAMP accumulation and PTH release in bovine parathyroid cells [].

ANone: Research suggests that the presence of a 2,6-dideoxy-2,6-diaminoglucose substituent at the 4-position of 2-deoxystreptamine plays a crucial role in activating eukaryotic GPI-PLC [].

ANone: NMR studies have shown that the A and B rings of ribostamycin adopt a specific conformation when bound to aminoglycoside-modifying enzymes, suggesting a conserved recognition motif among these enzymes [].

ANone: This information is not extensively discussed in the provided research papers. While one abstract mentions the stability of ribostamycin sulfate for injection [], more detailed research is needed regarding its stability under various conditions and formulation strategies.

ANone: The provided research papers do not delve into specific SHE regulations related to ribostamycin. As with any pharmaceutical compound, adhering to relevant safety and handling guidelines during research, development, and production is essential.

ANone: Studies in guinea pigs have investigated the pharmacokinetics of ribostamycin in serum and perilymph after single and multiple doses, finding that it does not significantly accumulate in either fluid after repeated administration [].

ANone: Research in healthy volunteers and patients with varying degrees of renal impairment indicates that renal function influences the pharmacokinetic profile of ribostamycin. Further studies are needed for detailed characterization [].

ANone: Yes, ribostamycin has shown activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. Studies have investigated its minimum inhibitory concentrations (MICs) against different pathogens, including those associated with gastrointestinal infections [].

ANone: Yes, studies in rats have compared the nephrotoxicity, pharmacokinetics, and therapeutic efficacy of ribostamycin with other aminoglycosides, revealing insights into its in vivo behavior []. Research also exists on its efficacy in treating acute pyelonephritis in rats [].

ANone: Bacteria can develop resistance to ribostamycin through several mechanisms, including:

  • Aminoglycoside-modifying enzymes: These enzymes can inactivate ribostamycin by phosphorylation or acetylation [, ].
  • Ribosomal mutations: Alterations in the ribosomal target site can reduce the binding affinity of ribostamycin [].

ANone: Yes, cross-resistance can occur due to shared resistance mechanisms. For example, bacterial strains resistant to neomycin, a structurally related aminoglycoside, may also exhibit resistance to ribostamycin [].

ANone: The provided abstracts primarily focus on the fundamental properties and activities of ribostamycin. Further research is needed to explore specific drug delivery and targeting strategies for this compound.

ANone: The provided research papers do not extensively discuss biomarkers or diagnostics related to ribostamycin treatment. Further investigation in this area could potentially contribute to personalized medicine approaches.

ANone: Several analytical methods have been employed in the research on ribostamycin, including:

  • Thin-layer chromatography (TLC): This technique is used to separate and identify ribostamycin and its related compounds in pharmaceutical preparations [].
  • Secondary derivative differential pulse polarography: This electrochemical method offers a sensitive approach for the quantitative analysis of ribostamycin sulfate and its preparations [].

ANone: The provided abstracts do not discuss the environmental impact and degradation of ribostamycin. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

ANone: Yes, there have been reported cases of anaphylaxis induced by ribostamycin administration, suggesting that it can elicit IgE-mediated allergic responses in some individuals [, ].

ANone: The provided research papers do not specifically address drug-transporter interactions with ribostamycin. Further investigation is needed to determine if any such interactions exist and their potential clinical implications.

ANone: Information regarding ribostamycin's potential to induce or inhibit drug-metabolizing enzymes is not found in the provided abstracts. Further research is necessary to assess its potential for metabolic interactions.

ANone: While the provided research papers do not explicitly address biodegradability, they do highlight ribostamycin's interactions with biological systems, including its effects on mammalian cells and enzymes [, , ]. Further studies are needed to determine its biodegradability and long-term environmental impact.

ANone: The provided research papers do not specifically address recycling or waste management strategies for ribostamycin. Implementing environmentally friendly practices for pharmaceutical waste disposal is crucial.

ANone: Ribostamycin was discovered as a product of Streptomyces ribosidificus []. Its identification contributed to the expanding repertoire of aminoglycoside antibiotics available for combating bacterial infections.

ANone: Research on ribostamycin has provided valuable insights into:

  • Ribosome function: Its interaction with the A-site has helped elucidate the mechanisms of translation and the effects of aminoglycosides on protein synthesis [].
  • Molecular chaperones: The discovery of ribostamycin's ability to inhibit PDI's chaperone activity has expanded our understanding of the diverse roles of these proteins in cellular processes [].
  • Structure-activity relationships: Studying ribostamycin alongside other aminoglycosides has revealed key structural features that influence their activity, potency, and selectivity against bacterial and eukaryotic targets [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。